Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-
Description
The compound “Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-” is a structurally complex butanoic acid derivative. Its key features include:
- Stereochemistry: The (2S)-configuration at the second carbon of the butanoic acid backbone.
- Substituents: A sulfonamide-linked biphenyl group (with 4-chloro-2,5-dimethylphenyl and 3,5-dimethyl substitutions), a methylamino-carbonyl moiety, and a dimethylamino group at the fourth carbon.
While direct data on this compound’s synthesis, properties, or applications are absent in the provided evidence, structural analogs from the literature allow for comparative analysis.
Properties
Molecular Formula |
C30H36ClN3O5S |
|---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
2-[[2-[4-[3-[(4-chloro-2,5-dimethylphenyl)sulfonylamino]phenyl]-2,6-dimethylphenyl]-2-oxoethyl]amino]-4-(dimethylamino)butanoic acid |
InChI |
InChI=1S/C30H36ClN3O5S/c1-18-15-28(19(2)14-25(18)31)40(38,39)33-24-9-7-8-22(16-24)23-12-20(3)29(21(4)13-23)27(35)17-32-26(30(36)37)10-11-34(5)6/h7-9,12-16,26,32-33H,10-11,17H2,1-6H3,(H,36,37) |
InChI Key |
PVONPAVVJSPFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CNC(CCN(C)C)C(=O)O)C)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
Starting Materials : The synthesis begins with commercially available starting materials, including butanoic acid derivatives and various aromatic compounds.
-
- Sulfonamide Formation : The introduction of the sulfonamide group is typically achieved by reacting an amine with a sulfonyl chloride.
- Carbonyl Group Introduction : The carbonyl group can be introduced via acylation reactions using acyl chlorides or anhydrides.
- Dimethylamino Group Addition : This can be accomplished through methylation reactions using dimethyl sulfate or other methylating agents.
Detailed Reaction Steps
Step 1 : Synthesis of the sulfonamide intermediate by reacting 4-chloro-2,5-dimethylphenylamine with a sulfonyl chloride in the presence of a base such as triethylamine.
Step 2 : Acylation of the sulfonamide intermediate with an appropriate acyl chloride to introduce the carbonyl functionality.
Step 3 : Methylation of the amine group using dimethyl sulfate to produce the dimethylamino derivative.
Step 4 : Final coupling reactions to form the complete butanoic acid derivative, often requiring purification through crystallization or chromatography.
Reaction Conditions
The reactions typically require controlled temperatures, specific solvents, and catalysts to facilitate desired transformations. Common solvents include dichloromethane, tetrahydrofuran, and ethanol, depending on the solubility of reactants and products.
| Reaction Step | Reagents Used | Conditions |
|---|---|---|
| Sulfonamide Formation | Sulfonyl chloride, amine | Base (e.g., triethylamine), room temperature |
| Acylation | Acyl chloride | Reflux in dichloromethane |
| Methylation | Dimethyl sulfate | Base (e.g., sodium hydride), room temperature |
| Coupling | Various coupling agents | Solvent-dependent |
Yield and Purity Considerations
The overall yield of the synthesized compound can vary based on reaction conditions and purification methods employed. Techniques such as high-performance liquid chromatography (HPLC) are essential for assessing purity and ensuring that side products are minimized.
Applications
This butanoic acid derivative has potential applications in:
Medicinal Chemistry : Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Material Science : The unique functional groups may allow for modifications that tailor its properties for specific applications in polymers or coatings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the phenyl rings.
Reduction: Reduction reactions could target the sulfonyl group or the carbonyl group.
Substitution: Substitution reactions might occur at the chloro-substituted phenyl group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study the effects of specific functional groups on biological activity or as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound could have potential as a drug candidate or as a tool for studying disease mechanisms and developing new therapies.
Industry
In industry, it might be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Structural Analogues of Butanoic Acid Derivatives
Compound 1 : 4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid (CAS: 53219-96-8)
- Molecular Formula: C₁₀H₉Cl₂NO₄
- Molecular Weight : 278.09 g/mol
- Key Features: Dichlorophenylamino group at position 3. Hydroxy and oxo groups at positions 2 and 4.
- Comparison :
Compound 2 : Butanoic acid, 4-amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, (3S)- (CAS: 200335-40-6)
- Molecular Formula : C₁₉H₁₈N₂O₅
- Molecular Weight : 354.36 g/mol
- Key Features :
- Fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
- Stereochemistry at the third carbon (3S).
- Comparison: The Fmoc group contrasts with the sulfonamide-biphenyl system in the target. Both compounds have amino and carbonyl functionalities but differ in substitution complexity .
Compound 3 : Butanoic acid, 4-[(4-chlorophenyl)amino]-2,3-dihydroxy-4-oxo-, (2S,3S)- (CAS: Not provided)
- Molecular Formula : C₁₀H₉ClN₂O₅ (calculated)
- Molecular Weight : ~272.64 g/mol
- Key Features: Chlorophenylamino and dihydroxy groups. (2S,3S) stereochemistry.
- Comparison: The dihydroxy groups enhance hydrophilicity, unlike the dimethylamino group in the target. Both share a chlorinated aromatic moiety but differ in substitution patterns .
Compound 4 : 4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid (CAS: 926255-11-0)
- Molecular Formula: C₁₃H₁₇NO₅
- Molecular Weight : 279.28 g/mol
- Key Features :
- Dimethoxybenzoyl group.
Data Table: Comparative Analysis
Key Research Findings
Lipophilicity and Bioactivity: Chlorinated aromatic groups (e.g., in Compounds 1 and 5) correlate with increased membrane permeability, suggesting the target’s biphenyl-chloro group may enhance bioavailability . Sulfonamide linkages (target compound) are known to improve metabolic stability compared to simple amino groups (Compounds 1 and 5) .
Stereochemical Influence :
- The (2S)-configuration in the target and (2S,3S) in Compound 5 highlight the role of stereochemistry in receptor binding. For example, enantiomeric differences can drastically alter pharmacological activity .
Biological Activity
Butanoic acid, specifically the compound 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)- , is a complex organic molecule characterized by multiple functional groups. These structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 600.2 g/mol. The presence of sulfonamide and dimethylamino groups, along with aromatic rings, indicates diverse interaction capabilities with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C31H38ClN3O5S |
| Molecular Weight | 600.2 g/mol |
| Functional Groups | Butanoic acid, sulfonamide, dimethylamino |
| Structural Complexity | High |
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various biochemical pathways, resulting in diverse pharmacological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptor sites can alter signaling pathways crucial for cellular functions.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Biological Activities
Research has indicated several biological activities associated with butanoic acid derivatives:
- Antidiabetic Effects : Similar compounds have shown potential in enhancing insulin sensitivity and glucose metabolism.
- Anticancer Properties : Certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic applications.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their mechanisms:
- Antidiabetic Potential : A study demonstrated that similar thiazole derivatives improved insulin sensitivity, indicating a potential application for metabolic disorders .
- Cytotoxicity Against Cancer Cells : Research found that certain structural features significantly enhance cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations .
- Mechanistic Insights : Molecular dynamics simulations have shown that specific interactions at the molecular level can enhance the efficacy of these compounds against targeted proteins .
Comparative Analysis of Related Compounds
A comparison table outlines the biological activities and IC50 values of related compounds:
| Compound | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| Thiazole derivative | Antidiabetic | 1.61 ± 1.92 |
| Dimethylphenyl derivative | Cytotoxicity | <10 |
| Butanoic acid derivative | Anti-inflammatory | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
